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Compound of Interest

Compound Name: 8-Fluoroquinolin-3-amine

Cat. No.: B1524851

An In-depth Technical Guide to 8-Fluoroquinolin-3-amine: Properties, Structure, and
Applications

Introduction

8-Fluoroquinolin-3-amine is a fluorinated heterocyclic aromatic amine that has garnered
significant interest within the scientific community, particularly in the fields of medicinal
chemistry and drug discovery. Its rigid quinoline scaffold, combined with the unique electronic
properties imparted by the fluorine and amine substituents, makes it a versatile and valuable
building block for the synthesis of novel bioactive molecules. The strategic placement of the
fluorine atom at the 8-position and the amino group at the 3-position creates a unique
electronic and steric environment, influencing the compound's reactivity, metabolic stability, and
potential biological interactions. This guide provides a comprehensive overview of the core
chemical properties, structural features, synthetic considerations, and key applications of 8-
Fluoroquinolin-3-amine for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 8-Fluoroquinolin-3-amine are summarized below. These
characteristics are crucial for its handling, reactivity profiling, and incorporation into larger
molecular frameworks.
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Property Value Source
IUPAC Name 8-fluoroquinolin-3-amine [1]
Molecular Formula CoH7FN:2 [1]
Molecular Weight 162.16 g/mol [1]

CAS Number 936324-21-9 [1]
Appearance Not specified (typically a solid)

InChiKey ZXZAQZWSGSBUNR- o

UHFFFAOYSA-N

Molecular Structure and Electronic Profile

The structure of 8-Fluoroquinolin-3-amine is defined by a bicyclic quinoline ring system. The
key features influencing its chemistry are:

e The Quinoline Core: A fused benzene and pyridine ring, which is an electron-deficient (1t-
deficient) aromatic system. This core is prevalent in numerous pharmacologically active
compounds.[2]

e The Amine Group (-NH2): Located at the C3 position, this primary amine is a strong electron-
donating group and a primary site for nucleophilic reactions. It serves as a critical handle for
derivatization, allowing for the formation of amides, sulfonamides, and other functional
groups.

e The Fluorine Atom (-F): Positioned at the C8, fluorine is a highly electronegative, electron-
withdrawing atom. Its presence significantly alters the electronic distribution within the
quinoline ring, which can enhance metabolic stability by blocking potential sites of oxidation
and modulate the pKa of the amine group.[2]

The interplay between the electron-donating amine and the electron-withdrawing fluorine atom
on the quinoline scaffold creates a molecule with distinct regions of reactivity, making it a
strategic intermediate in synthetic chemistry.

Caption: Molecular structure of 8-Fluoroquinolin-3-amine.
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Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of 8-
Fluoroquinolin-3-amine.

¢ H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of
signals in the aromatic region (typically o 7.0-8.5 ppm). The protons on the quinoline ring will
exhibit coupling to each other and to the fluorine atom. The protons of the amine group (-
NH:z) will likely appear as a broad singlet, the chemical shift of which can vary depending on
the solvent and concentration.[3][4] The signal can be confirmed by its disappearance upon
D20 exchange.[3][4]

e 13C NMR Spectroscopy: The carbon spectrum will display nine distinct signals for the carbon
atoms of the quinoline ring. The carbon atom bonded to the fluorine (C8) will show a large
one-bond C-F coupling constant. Carbons adjacent to the nitrogen and fluorine atoms are
generally deshielded and appear at a lower field.[4][5]

« Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional
groups. Characteristic absorption bands include:

o N-H Stretching: Primary amines typically show a pair of medium-intensity bands in the
3300-3500 cm~1 region, corresponding to symmetric and asymmetric stretching modes.[3]

[4]

o C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-
1650 cm~1 range.

o C-F Stretching: A strong absorption band for the C-F bond is typically observed in the
1000-1300 cm~1 region.

e Mass Spectrometry: According to the nitrogen rule, a molecule with an even number of
nitrogen atoms will have an even nominal molecular weight. 8-Fluoroquinolin-3-amine
(CoH7FN2) has two nitrogen atoms, and its molecular weight is 162.16 g/mol . The mass
spectrum should show a prominent molecular ion peak (M+) at m/z = 162.

Synthesis and Reactivity
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Synthetic Approaches

The synthesis of substituted quinolines can be achieved through several established methods.
A plausible route to 8-Fluoroquinolin-3-amine would likely involve a variation of classical
quinoline syntheses, such as the Skraup or Friedlander synthesis, starting from appropriately
substituted anilines. A conceptual workflow is outlined below.

Caption: Conceptual synthetic workflow for 8-Fluoroquinolin-3-amine.

This pathway illustrates a multi-step process starting from a commercially available fluorinated
nitroaniline. The key steps involve the construction of the quinoline ring, followed by the
reduction of the nitro group and subsequent introduction of the amine at the 3-position,
potentially through functional group interconversion.

Chemical Reactivity

The reactivity of 8-Fluoroquinolin-3-amine is dictated by its primary amine functionality and
the activated quinoline ring.

o Reactions of the Amine Group: The -NHz group is nucleophilic and readily undergoes a
variety of reactions, including:

[e]

Acylation: Reaction with acid chlorides or anhydrides to form amides.

o

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

o

Alkylation: Nucleophilic substitution reactions with alkyl halides.[6]

[¢]

Mannich Reaction: Condensation with an aldehyde (like formaldehyde) and another
compound with an active hydrogen, which is a powerful tool for generating complex
structures.[7][8]

¢ Reactions of the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic
substitution. The positions of substitution are directed by the existing amine and fluoro
groups. The electron-donating amine group tends to activate the ring towards electrophiles,
while the fluorine atom has a deactivating, ortho-para directing effect.
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Applications in Research and Drug Discovery

8-Fluoroquinolin-3-amine is primarily utilized as a scaffold or key intermediate in the
synthesis of more complex molecules with potential therapeutic applications. The quinoline
core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.

[2][°]

» Antimicrobial and Anticancer Agents: Fluoroquinolones are a well-known class of antibiotics.
While this molecule is not a fluoroquinolone antibiotic itself, its core structure is a foundation
for designing novel antimicrobial agents.[2] Similarly, many quinoline derivatives have
demonstrated potent anticancer activity by targeting key enzymes or interfering with DNA
replication in cancer cells.[8][10]

e Enzyme Inhibitors: The rigid structure of the quinoline ring makes it an excellent scaffold for
designing inhibitors that can fit into the active sites of enzymes. The amine group provides a
convenient point for attaching various side chains to optimize binding affinity and selectivity.

» Molecular Probes and Materials Science: The fluorescent nature of some quinoline
derivatives allows for their use as molecular probes in biochemical research. They are also
explored in materials science for applications in organic light-emitting diodes (OLEDS).

The following diagram illustrates the role of 8-Fluoroquinolin-3-amine as a central building
block in a drug discovery program.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1524851?utm_src=pdf-body
https://www.evitachem.com/product/evt-15391643
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.evitachem.com/product/evt-15391643
https://pmc.ncbi.nlm.nih.gov/articles/PMC9189845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://www.benchchem.com/product/b1524851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Core Scaffold

8-Fluoroquinolin-3-amine

Derivatization Reactions

y y v
[Acylatiora [Sulfonylatiora [ReductiveAminatiorD

Compou$d Library Generation

Q\mide Derivatives] [Sulfonamide Derivatives] [Substituted Amine Derivatives]

Screening & Optimization

Biological Screening
(e.g., Kinase Assays,
Antimicrobial Assays)

Lead Optimization
(Structure-Activity Relationship)

Click to download full resolution via product page
Caption: Role as a building block in drug discovery.

Safety and Handling

Based on GHS classifications for 8-Fluoroquinolin-3-amine, the compound presents several
hazards.[1][11]

o Hazard |dentification:

o H302: Harmful if swallowed.[1][11]
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o H315: Causes skin irritation.[1][11]
o H319: Causes serious eye irritation.[1][11]

o H335: May cause respiratory irritation.[1][11]

¢ Recommended Precautions:

o Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12]
Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.[12][13] Avoid breathing dust and prevent contact
with skin and eyes.[12]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[12]

Conclusion

8-Fluoroquinolin-3-amine is a strategically important chemical entity whose value lies in its
versatile reactivity and its foundation upon the pharmacologically significant quinoline scaffold.
The combination of a reactive amine handle and the modulating effects of a fluorine substituent
makes it an attractive starting material for the synthesis of diverse compound libraries. For
researchers in drug discovery and medicinal chemistry, a thorough understanding of its
properties, reactivity, and safe handling is paramount to unlocking its full potential in the
development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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